molecular formula C17H23N3O3S2 B11163890 3-(benzylsulfonyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11163890
M. Wt: 381.5 g/mol
InChI Key: OTQREJXKZBYEPV-UHFFFAOYSA-N
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Description

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of a suitable precursor to form the 1,3,4-thiadiazole ring. This can be achieved using reagents such as thiosemicarbazide and an appropriate acid chloride under reflux conditions.

    Introduction of the Dimethylpropyl Group: The next step involves the alkylation of the thiadiazole ring with 2,2-dimethylpropyl bromide in the presence of a base like potassium carbonate.

    Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated thiadiazole intermediate with a suitable amine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress, such as superoxide dismutase and catalase, leading to the modulation of reactive oxygen species (ROS) levels.

    Pathways Involved: It can modulate signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLPHENYL)ACETAMIDE
  • **N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-(PENTANOYLAMINO)BENZAMIDE

Uniqueness

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE stands out due to its unique combination of the thiadiazole ring and the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H23N3O3S2/c1-17(2,3)11-15-19-20-16(24-15)18-14(21)9-10-25(22,23)12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20,21)

InChI Key

OTQREJXKZBYEPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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